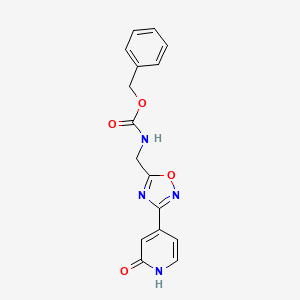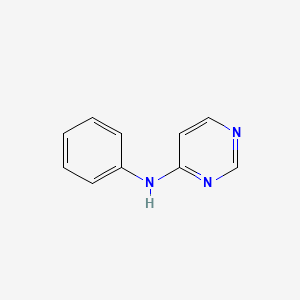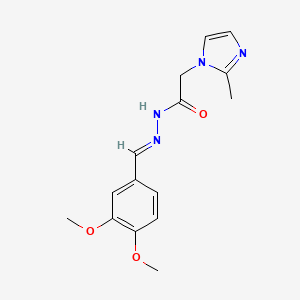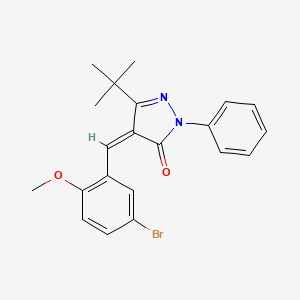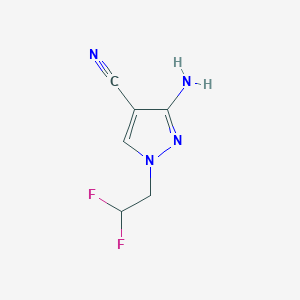
3-(4-Fluorophenyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Multicomponent reactions involving similar compounds have been utilized for synthesizing complex organic molecules. For instance, a study highlighted the Aldol–Michael addition reactions involving components like N,N-dimethylbarbituric acid and cyclohexane-1,3-dione, indicating the strategic use of fluorophenyl derivatives in synthesizing novel organic compounds with defined molecular structures through aqueous solutions, which are confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Materials Science and Photophysics
- The design and synthesis of materials with specific light-induced properties have been explored, where compounds with fluorophenyl groups play a critical role. For example, the development of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions demonstrates the importance of such structural units in creating materials with unique electronic and photophysical properties (He et al., 2021).
Chemical Sensors and Environmental Monitoring
- The use of fluorophenyl derivatives in constructing fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene showcases their potential in environmental monitoring and public safety. Such sensors operate based on a "turn-on" fluorescence mode, triggered by specific reactions with the target analytes, underscoring the versatility of fluorophenyl-based compounds in sensor development (Zhang et al., 2017).
Quantum Chemical Studies
- Comparative quantum chemical studies on derivatives similar to "3-(4-Fluorophenyl)oxolane-2,5-dione" provide insights into their molecular structures, electronic properties, and potential reactivity. This underscores the utility of computational methods in predicting the behavior and applications of novel organic compounds (Shukla et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUQKOWYKHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxolane-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

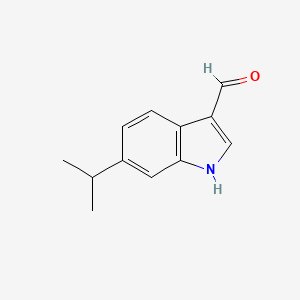
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)
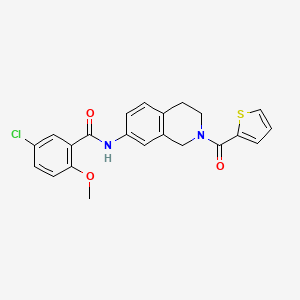

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2584480.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)
